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Compound of Interest

Compound Name:
N,2-diphenylquinoline-4-

carboxamide

Cat. No.: B5628038 Get Quote

For Researchers, Scientists, and Drug Development Professionals

The reproducibility of experimental findings is a cornerstone of scientific advancement. This

guide provides a comparative analysis of experimental data and protocols related to N,2-
diphenylquinoline-4-carboxamide and its derivatives. By presenting a collation of published

data, this document aims to serve as a valuable resource for researchers working with this

class of compounds, aiding in the design of reproducible experiments and the comparison of

new findings against established benchmarks.

Comparative Analysis of Synthetic Protocols and
Yields
The synthesis of N,2-diphenylquinoline-4-carboxamide and its analogs has been reported

through various methods, primarily involving the coupling of a quinoline-4-carboxylic acid

intermediate with an appropriate amine. The choice of synthetic route and reaction conditions

can significantly impact yield and purity, thereby affecting experimental reproducibility.
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Synthetic Method
Key Reagents &

Conditions
Reported Yield Reference

Pfitzinger Reaction &

Amide Coupling

Isatin, Acetophenone,

KOH, EtOH; followed

by EDC, HOBt, DMF

Not explicitly stated

for parent compound,

derivatives yield up to

88%

[1][2]

Doebner Reaction &

Amidation

Aniline, 2-

Nitrobenzaldehyde,

Pyruvic Acid; followed

by amidation

Not explicitly stated

for parent compound,

derivatives

synthesized

[3]

One-pot Synthesis

from 3-hydroxyindolin-

2-ones

3-hydroxyindolin-2-

ones, Ammonium

Acetate

Good yields [4]

Suzuki Coupling &

Amide Coupling

Quinoline-4-carboxylic

acid derivatives,

Anilines, Et3N, EDCl,

HOBT, DCM

~80% for bromo-

derivatives
[1]

Characterization Data for N,2-diphenylquinoline-4-
carboxamide Derivatives
Reproducible synthesis should yield a product with consistent physicochemical properties. The

following table summarizes characterization data for a representative derivative, N,2,6-

triphenylquinoline-4-carboxamide.
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Derivative
Melting Point

(°C)

¹H NMR

(400 MHz,

CDCl₃) δ

(ppm)

¹³C NMR

(100 MHz,

CDCl₃) δ

(ppm)

HRMS (ESI)

[M+H]⁺
Reference

N,2,6-

triphenylquin

oline-4-

carboxamide

238.3–241.9

8.36 (d, J =

1.2Hz, 1H),

8.25–8.23 (m,

2H), 8.12–

8.11 (m, 2H),

8.015 (dd, J₁

= 1.6Hz, J₂ =

1.6Hz,

1H),7.93 (s,

1H), 7.83–

7.81 (m, 2H),

7.69–7.67 (m,

2H), 7.53–

7.40 (m, 8H),

7.28–7.25 (m,

1H)

165.6, 156.4,

147.9, 142.7,

140.0, 139.8,

138.2, 137.7,

130.1, 130.0,

129.9, 129.3,

128.96,

128.94,

127.9, 127.5,

127.3, 125.2,

123.3, 122.5,

120.2, 116.6

Calculated:

401.1654,

Found:

401.1657

[1]

Comparative Biological Activity
N,2-diphenylquinoline-4-carboxamide and its derivatives have been investigated for various

biological activities. The following tables summarize key in vitro and in vivo data, providing a

benchmark for the expected performance of these compounds.

In Vitro Anticancer Activity
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Compound Target Cell Line

Activity

Metric (e.g.,

IC₅₀)

Reported

Value
Reference

Compound

7a (a

derivative)

PDK1
Colon Cancer

Cells

Binding

Energy

-10.2

kcal/mol
[1]

CiQ

Derivatives

Lysosome

function

A549, H460,

PC3, SH-

SY5Y

Proliferation

Inhibition

Effective

inhibition

reported

[5]

Compounds

5b, 5d, 5f, 5h
Not Specified

Cancer Cell

Lines

Anticancer

Activity

Good activity

reported
[2]

In Vivo Antimalarial Activity

Compound
Malaria

Model

Dosing

Regimen

Efficacy

Metric (e.g.,

ED₉₀)

Reported

Value
Reference

DDD107498

(a derivative)

P. berghei

(mouse)
Oral, 4 days ED₉₀ < 1 mg/kg [6]

Experimental Protocols
Detailed and consistent experimental protocols are critical for reproducibility. The following

sections provide methodologies for key experiments cited in the literature.

General Synthesis of 6-bromo-N,2-diphenylquinoline-4-
carboxamide Derivatives[1]

To a solution of quinoline-4-carboxylic acid (1 mmol) and triethylamine (2 mmol) in

anhydrous dichloromethane under an ice bath, HOBT (1.2 mmol) is slowly added.

EDCl (1.2 mmol) is then added, and the mixture is stirred for approximately 1 hour.

Aniline (2 mmol) is added dropwise, and the solution is stirred for 16 hours.
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The reaction mixture is washed three times with 10% citric acid, saturated NaHCO₃, and

finally with brine solution.

The combined organic layer is dried over anhydrous sodium sulphate, and the solvent is

evaporated under reduced pressure.

The crude product is purified by column chromatography to obtain the pure product.

Synthesis of 2-phenyl-quinoline-4-carboxylic acid via
Doebner Reaction[3]

Aniline, 2-nitrobenzaldehyde, and pyruvic acid are reacted in the presence of a catalytic

amount of trifluoroacetic acid in ethanol.

Alternatively, the reaction can be carried out in glacial acetic acid.

The reaction mixture is processed to isolate the 2-(2-nitrophenyl)-quinoline-4-carboxylic acid

intermediate.

Subsequent amidation, reduction, and acylation steps are performed to yield the final

derivatives.

In Vitro Anticancer MTT Assay[2]
While the specific protocol for N,2-diphenylquinoline-4-carboxamide was not detailed, a

general MTT assay protocol involves:

Seeding cancer cells in 96-well plates and allowing them to adhere overnight.

Treating the cells with various concentrations of the test compound for a specified duration

(e.g., 48 or 72 hours).

Adding MTT solution to each well and incubating for 2-4 hours to allow for the formation of

formazan crystals.

Solubilizing the formazan crystals with a suitable solvent (e.g., DMSO).

Measuring the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
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Calculating the cell viability and IC₅₀ values.

Visualizing Experimental Workflows and Signaling
Pathways
To further clarify the experimental processes and biological contexts, the following diagrams

are provided.
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General Synthesis Workflow for N,2-diphenylquinoline-4-carboxamide Derivatives

Synthesis

Purification

Quinoline-4-carboxylic acid

Amide Coupling Reaction
in DCM or DMF

Aniline Derivative EDC, HOBt, Et3N

Crude Product

Aqueous Workup
(Acid, Base, Brine)

Drying over Na2SO4

Solvent Evaporation

Column Chromatography

Pure N,2-diphenylquinoline-
4-carboxamide Derivative
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Proposed Signaling Pathway Inhibition by a Derivative of N,2-diphenylquinoline-4-carboxamide

Growth Factor

Receptor Tyrosine Kinase

PI3K

PIP3

Converts PIP2 to PIP3

PIP2

PDK1

Recruits

Akt

Activates

Cell Survival, Proliferation,
Chemoresistance

Compound 7a
(N,2-diphenylquinoline-4-
carboxamide derivative)

Inhibits

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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